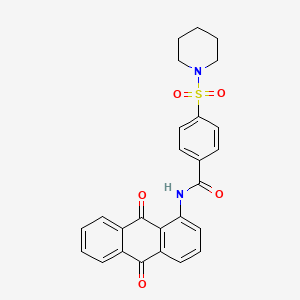

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

This compound features an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a benzamide group. The benzamide moiety is further modified at the para position with a piperidine-1-sulfonyl group. Anthraquinone derivatives are widely utilized in dyes, corrosion inhibitors, and pharmaceuticals due to their planar structure, redox activity, and ability to engage in π-π interactions . The piperidine sulfonyl group enhances solubility in polar solvents and may confer bioactivity, as sulfonamides are common in drug design .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S/c29-24-19-7-2-3-8-20(19)25(30)23-21(24)9-6-10-22(23)27-26(31)17-11-13-18(14-12-17)34(32,33)28-15-4-1-5-16-28/h2-3,6-14H,1,4-5,15-16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPJWHWZCSNGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among anthraquinone-based benzamide derivatives:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing reactivity in dye formation .

- Steric Effects : The piperidine sulfonyl group introduces steric bulk compared to smaller substituents (e.g., -CH₃), which may influence binding interactions in biological systems .

- Solubility: Sulfonamide and carboxylic acid derivatives (e.g., 4-oxobutanoic acid) exhibit higher aqueous solubility than non-polar analogs like oleamides .

Spectroscopic Characterization

All compounds are characterized via ¹H/¹³C NMR, IR, and mass spectrometry. The target compound’s sulfonyl group would show distinct IR peaks at ~1150–1350 cm⁻¹ (S=O stretching) . Anthraquinone carbonyls typically appear at ~1670 cm⁻¹ in IR and 180–190 ppm in ¹³C NMR .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of anthraquinone derivatives often involves coupling reactions or nucleophilic substitutions. For example, similar compounds are synthesized by dissolving precursors in methanol under oxygen and allowing slow solvent evaporation to crystallize the product . Reaction conditions such as solvent choice (e.g., dimethylformamide for solubility), temperature (room temperature for stability), and purification methods (e.g., recrystallization or chromatography) critically impact yield and purity. Quantum-chemical calculations can optimize reaction pathways by analyzing charge distribution and nucleophilic attack sites, as demonstrated in thiourea syntheses .

Q. How can X-ray crystallography determine the molecular structure, and what challenges arise during crystal growth?

Single-crystal X-ray diffraction (using instruments like the Enraf–Nonius CAD-4 diffractometer) is the gold standard for structural determination. The compound’s anthraquinone core is typically planar (r.m.s. deviation ≈ 0.04 Å), with intermolecular hydrogen bonds (e.g., O–H⋯O) stabilizing the crystal lattice . Challenges include obtaining high-quality crystals, which may require slow evaporation or controlled pH. SHELX software (e.g., SHELXL97) refines structural parameters, though data-to-parameter ratios >12:1 are ideal to avoid overfitting .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups. KBr pellet transmission is standard for solid samples .

- NMR : Aromatic protons (δ 7–8 ppm) and piperidine protons (δ 1–3 ppm) confirm substitution patterns. Discrepancies in peak splitting may indicate rotational isomers or impurities, resolved via 2D NMR (e.g., COSY, HSQC) .

Q. What safety protocols are essential for handling this compound in the lab?

The compound’s acute toxicity and irritancy (similar to structurally related benzamides) necessitate:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Storage : In airtight containers at 4°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., using Gaussian 03W) model the compound’s HOMO-LUMO gaps, charge distribution, and reaction pathways. Becke’s exchange-energy functional with correct asymptotic behavior improves accuracy for anthraquinones, revealing electrophilic sites (e.g., carbonyl carbons) for nucleophilic attacks . Absolute hardness/softness values derived from DFT guide predictions of binding affinity with biological targets .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictory results (e.g., varying IC₅₀ values) may stem from assay conditions (pH, temperature) or impurity profiles. Mitigation includes:

- Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification : HPLC-MS to confirm >95% purity.

- Dose-Response Curves : Triplicate measurements to ensure reproducibility .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis (λmax for anthraquinones ≈ 250–400 nm).

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Light Sensitivity : Exposure to UV light (365 nm) assesses photodegradation kinetics .

Q. What methodologies assess its inhibitory effects on enzymatic pathways like NF-κB?

- In Vitro Assays : Luciferase reporter systems in HEK293 cells measure NF-κB activity.

- Molecular Docking : AutoDock Vina predicts binding modes to IκB kinase.

- Western Blotting : Quantify phosphorylated IκBα levels post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.